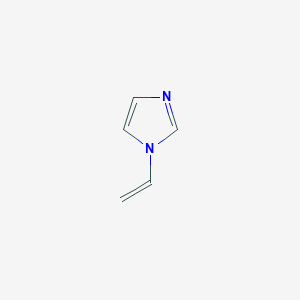

1-Vinylimidazole

Vue d'ensemble

Description

Applications De Recherche Scientifique

1-Vinylimidazole has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

1-Vinylimidazole is a water-soluble basic monomer that forms quaternizable homopolymers by free-radical polymerization with a variety of vinyl and acrylic monomers . The primary targets of this compound are these monomers, with which it interacts to form functional copolymers .

Mode of Action

This compound interacts with its targets through a process known as free-radical polymerization . This process involves the reaction of this compound with vinyl and acrylic monomers to form high molecular weight water-soluble polymers . These polymers can form molecular complexes with numerous organic and inorganic substances .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the formation and function of polymers. The free-radical polymerization of this compound proceeds very slowly at pH 9, but at pH 1 it is as fast as that of quaternized this compound . The resulting polymers have a wide range of applications, including catalysis, fuel cells, polymeric ionic liquids, gene delivery, metal ion removal, functional actuators, quantum dots, hydrogels, and many others .

Pharmacokinetics

It is known that the compound is very soluble in water and alcohols , which suggests that it may have good bioavailability.

Result of Action

The result of this compound’s action is the formation of functional copolymers. These copolymers are used as oil field chemicals and as cosmetic auxiliaries . They can also be used in UV lacquers, inks, and adhesives, and for the functionalization of polymer surfaces by UV-induced grafting to improve wettability and adhesiveness .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The free-radical polymerization of this compound proceeds very slowly at pH 9, but at pH 1 it is as fast as that of quaternized this compound . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the acidity or alkalinity of its environment.

Analyse Biochimique

Biochemical Properties

1-Vinylimidazole interacts with various biomolecules due to its imidazole ring. It forms molecular complexes with numerous organic and inorganic substances . The imidazole groups of this compound have a strong acid-base interaction with the hydroxyl groups of other substances, promoting the formation of stable complexes .

Cellular Effects

This compound has been studied for its effects on cellular processes. For instance, it has been used in the synthesis of polymeric amines for gene delivery in genetic engineering and gene therapy . The strong interaction between the amine-containing polymer and nucleic acid can hamper the release of nucleic acid in the cell cytoplasm .

Molecular Mechanism

The molecular mechanism of this compound involves free-radical polymerization. It is protonated in the presence of acetic acid, allowing the stabilization of propagating radicals during polymerization . This process results in the formation of homopolymers that can interact with a variety of other molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the free-radical polymerization of this compound proceeds very slowly at pH 9, but at pH 1 it is as fast as that of quaternized this compound . This indicates that the effects of this compound can change over time under different conditions.

Metabolic Pathways

Given its ability to form complexes with various substances, it is likely involved in multiple biochemical reactions .

Méthodes De Préparation

1-Vinylimidazole can be synthesized through several methods:

Ethinylation of Imidazole: Imidazole is first reacted with potassium hydroxide solution to form potassium imidazolate, and the formed water is removed by distillation. Zinc oxide and potassium hydroxide are added to the basic catalyst potassium imidazolate, and the free imidazole is ethinylated in 1,4-dioxane at 130°C with ethine in an autoclave.

Vinylation with Bromoethene: Imidazole is vinylated with bromoethene and kieselguhr-supported cesium fluoride in acetonitrile, resulting in a yield of 65%.

Analyse Des Réactions Chimiques

1-Vinylimidazole undergoes various chemical reactions, including:

Free-Radical Polymerization: This reaction proceeds very slowly at pH 9 but is as fast as that of quaternized this compound at pH 1.

Coordination Chemistry: This compound forms strong coordinate bonds with metal ions such as copper and zinc, resulting in significant changes in solubility and thermal properties.

Comparaison Avec Des Composés Similaires

1-Vinylimidazole can be compared with other similar compounds:

2-Vinylimidazole and 4-Vinylimidazole: These regioisomers differ in the position of the vinyl group on the imidazole ring.

1-Methylimidazole: Unlike this compound, 1-methylimidazole lacks the vinyl group, which affects its polymerization and coordination properties.

This compound stands out due to its high reactivity in polymerization and its ability to form strong coordinate bonds with metal ions, making it a versatile compound in various scientific and industrial applications.

Activité Biologique

1-Vinylimidazole (VIM) is a nitrogen-containing heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and biopolymer science due to its versatile biological activities. This article explores the biological activity of this compound, focusing on its applications in gene delivery, antibody purification, and its potential as an antimicrobial agent.

Overview of this compound

This compound is a vinyl derivative of imidazole, a five-membered aromatic ring containing two nitrogen atoms. It can polymerize to form poly(this compound) (PVI), which exhibits unique properties that enhance its biological applications. The polymerization process can be initiated through various methods, leading to materials with different functional groups and properties.

Gene Delivery Applications

Recent studies have highlighted the efficacy of poly(this compound) as a carrier for gene delivery.

Case Study: Polyplexes for siRNA Delivery

A study investigated the use of PVI to form polyplexes with small interfering RNA (siRNA) targeting vascular endothelial growth factor (VEGF) in A549 lung cancer cells. Key findings include:

- Complexation Efficiency : The polyplex exhibited a complexation efficiency of 66%, confirmed through gel retardation assays.

- Cell Viability : The blank PVI polymer showed no cytotoxicity, while the polyplex significantly silenced VEGF expression, enhancing the cytotoxic effects of 5-fluorouracil (5-FU) on cancer cells.

- Gene Expression Alteration : Microarray analysis revealed that VEGF silencing also altered the expression of several genes associated with cancer proliferation and invasion .

This research indicates that PVI-based systems could serve as effective agents for gene therapy in cancer treatment.

Antibody Purification

The use of this compound in developing non-affinity polymeric materials for antibody purification has been explored extensively.

Case Study: PolyVIM in Antibody Capture

A novel non-affinity polymer based on VIM was synthesized for antibody purification. The results demonstrated:

- High Binding Capacity : The polymer exhibited a saturated static adsorption capacity exceeding 190 mg/g.

- Purification Efficiency : It achieved purities of 95.4% for monoclonal antibodies (mAbs) from cell culture media and maintained bioactivity throughout the purification process .

- Reusability : The material showed good reusability, performing effectively over ten cycles without significant loss in performance.

These findings suggest that VIM-based polymers can provide cost-effective and efficient solutions for biopharmaceutical processes.

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial applications.

Research Findings

Studies have indicated that alkylated derivatives of PVI exhibit antimicrobial properties against various pathogens. For example:

- Antimicrobial Efficacy : Chelated alkylated PVI demonstrated enhanced gene transfection capabilities, suggesting potential use as an antimicrobial agent by delivering therapeutic genes targeting bacterial infections .

- Mechanism of Action : The imidazole group is known for its ability to interact with biological membranes, potentially leading to disruption and subsequent microbial cell death.

Comparative Analysis of Biological Activities

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Propriétés

IUPAC Name |

1-ethenylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-2-7-4-3-6-5-7/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSNTDFYBPYIEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25232-42-2 | |

| Record name | Poly(vinylimidazole) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25232-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0061458 | |

| Record name | 1H-Imidazole, 1-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-63-5, 25232-42-2 | |

| Record name | 1-Vinylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-vinylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyvinylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025232422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly-N-vinylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Poly-N-vinylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 1-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-VINYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODY9ION63A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.